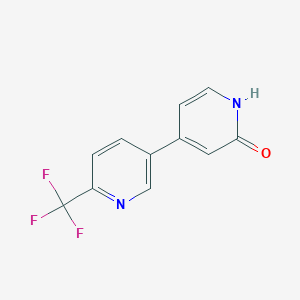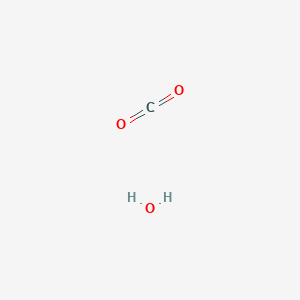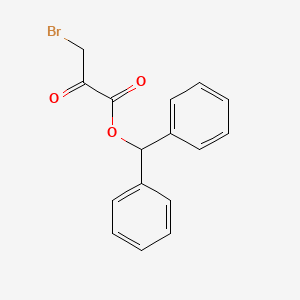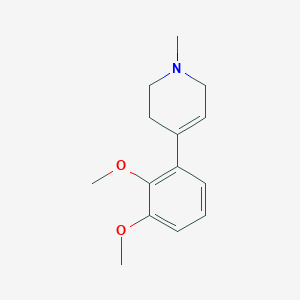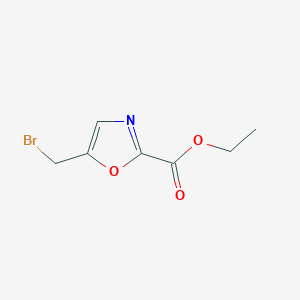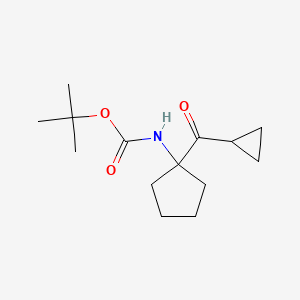
tert-butyl N-(1-cyclopropanecarbonylcyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-cyclopropanecarbonylcyclopentyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is notable for its structural complexity, which includes a tert-butyl group, a cyclopropane ring, and a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopropanecarbonylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropanecarbonyl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(1-cyclopropanecarbonylcyclopentyl)carbamate can undergo oxidation reactions, typically involving the tert-butyl group.
Reduction: The compound can be reduced under specific conditions to yield the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the tert-butyl group.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(1-cyclopropanecarbonylcyclopentyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it valuable in multi-step synthesis .
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals. Its stability and ease of removal make it suitable for protecting amine groups in drug synthesis .
Industry: In the chemical industry, this compound is used in the production of various intermediates and fine chemicals. Its application in the synthesis of complex molecules makes it valuable in the development of new materials and chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclopropanecarbonylcyclopentyl)carbamate involves its role as a protecting group. The carbamate group can be cleaved under acidic conditions, releasing the free amine. This process involves the formation of a tert-butyl cation, which is stabilized by the surrounding molecular structure .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the cyclopropane and cyclopentane rings, making it less sterically hindered.
- tert-Butyl N-methylcarbamate: Contains a methyl group instead of the cyclopropane and cyclopentane rings, resulting in different reactivity.
- Benzyl carbamate: Contains a benzyl group, which provides different electronic and steric properties.
- Phenyl carbamate: Contains a phenyl group, offering different aromatic characteristics compared to the aliphatic rings in tert-butyl N-(1-cyclopropanecarbonylcyclopentyl)carbamate .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the development of complex molecules and materials.
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl N-[1-(cyclopropanecarbonyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-14(8-4-5-9-14)11(16)10-6-7-10/h10H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
ZFODQXHVYQGTRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)C2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
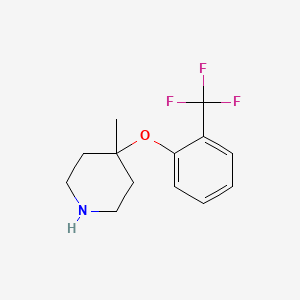
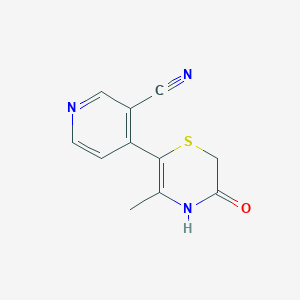
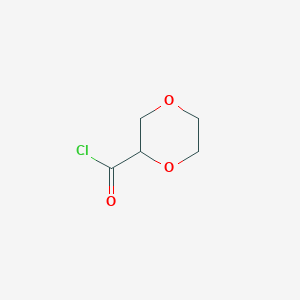
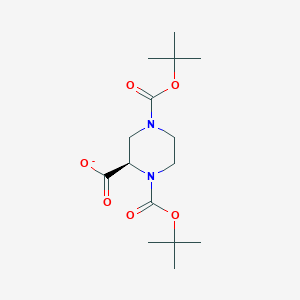
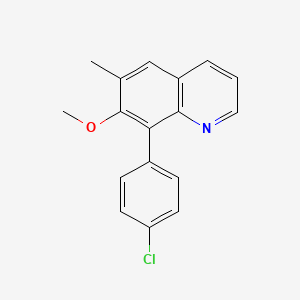
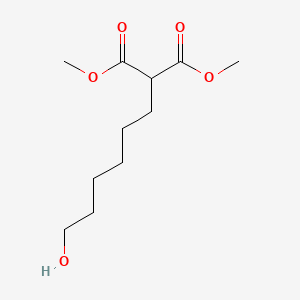
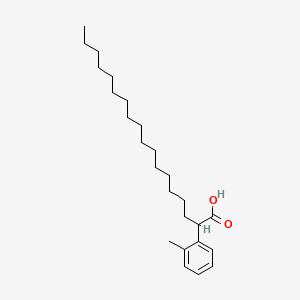
![2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol](/img/structure/B8500036.png)
![1-[2-(4-Bromo-phenylsulfanyl)-ethyl]-pyrrolidine](/img/structure/B8500040.png)
